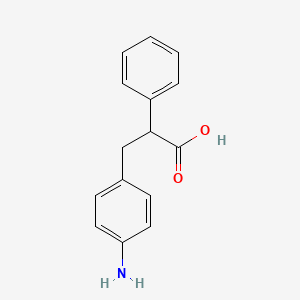

3-(4-aminophenyl)-2-phenylpropanoic acid

CAS No.: 6318-46-3

Cat. No.: VC10167913

Molecular Formula: C15H15NO2

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6318-46-3 |

|---|---|

| Molecular Formula | C15H15NO2 |

| Molecular Weight | 241.28 g/mol |

| IUPAC Name | 3-(4-aminophenyl)-2-phenylpropanoic acid |

| Standard InChI | InChI=1S/C15H15NO2/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18) |

| Standard InChI Key | XONFDEZWKOHVGX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(CC2=CC=C(C=C2)N)C(=O)O |

Introduction

Structural and Chemical Identity

3-(4-Aminophenyl)-2-phenylpropanoic acid (C<sub>15</sub>H<sub>15</sub>NO<sub>2</sub>) features a propanoic acid core with two aromatic substituents: a phenyl group at C2 and a 4-aminophenyl group at C3. The amino group at the para position of the phenyl ring introduces polarity, influencing solubility and intermolecular interactions . Key structural analogs, such as 3-amino-2-phenylpropanoic acid, demonstrate the importance of substitution patterns on bioactivity and stability .

Table 1: Comparative Physicochemical Properties of Related Compounds

*Predicted based on structural analogs .

Synthetic Methodologies

Asymmetric Synthesis of β-Amino Acid Derivatives

The synthesis of enantiomerically pure β-amino acids, such as 3-amino-2-phenylpropanoic acid, involves asymmetric transformation of racemic precursors. For example, Calmes and Escale (1998) achieved >94% diastereomeric excess using (R)-pantolactone as a chiral auxiliary . This method could be adapted for 3-(4-aminophenyl)-2-phenylpropanoic acid by substituting the 3-aminophenyl group with a 4-nitrophenyl intermediate, followed by reduction (Figure 1) .

Figure 1: Proposed Synthesis Pathway

-

Alkylation: React phenylacetic acid with 4-nitrobenzyl bromide to form 3-(4-nitrophenyl)-2-phenylpropanoic acid.

-

Reduction: Catalytic hydrogenation converts the nitro group to an amine, yielding the target compound .

Decarboxylative Functionalization

Physicochemical Characterization

Spectral Data

-

NMR: The <sup>1</sup>H NMR spectrum of 3-amino-2-phenylpropanoic acid shows characteristic peaks at δ 3.00 (dd, HCH–N) and δ 7.32–7.48 (aromatic protons) . For 3-(4-aminophenyl)-2-phenylpropanoic acid, similar splitting patterns are expected, with downfield shifts for the 4-aminophenyl protons.

-

IR: A strong absorption band near 1700 cm<sup>−1</sup> corresponds to the carboxylic acid C=O stretch .

Thermodynamic Properties

Predicted properties based on analogs include:

-

Melting Point: 200–220°C (similar to 3-amino-2-phenylpropanoic acid) .

-

pKa: ~4.7 (carboxylic acid) and ~9.8 (amine), influencing ionization in physiological conditions .

Analytical and Industrial Applications

Chromatographic Analysis

Reverse-phase HPLC with UV detection (λ = 254 nm) effectively separates β-amino acid derivatives . Mobile phases of acetonitrile/water (acidified with 0.1% TFA) provide optimal resolution.

Material Science

The aromatic and hydrogen-bonding groups in 3-(4-aminophenyl)-2-phenylpropanoic acid make it a candidate for supramolecular assemblies or polymer precursors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume